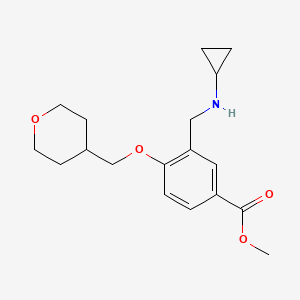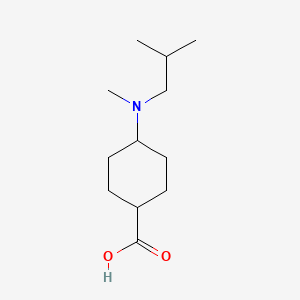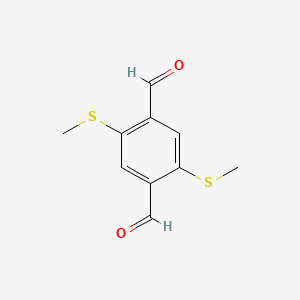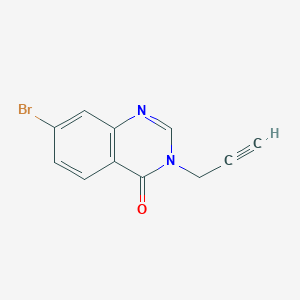![molecular formula C10H7F3N2 B12071401 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7F3N2. It is known for its unique structural features, which include a trifluoromethyl group attached to a pyridine ring and a cyclopropane ring bonded to a carbonitrile group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 2-(trifluoromethyl)-4-pyridinecarboxaldehyde with a cyclopropane derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target molecules, contributes to its biological activity. The specific pathways involved depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound also contains a trifluoromethyl group attached to a pyridine ring but differs in its overall structure and applications.
1-[2-(Trifluoromethyl)phenyl]imidazole: Another compound with a trifluoromethyl group, but with an imidazole ring instead of a pyridine ring. The uniqueness of this compound lies in its combination of a cyclopropane ring and a carbonitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7F3N2 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-5-7(1-4-15-8)9(6-14)2-3-9/h1,4-5H,2-3H2 |
InChI Key |
HENOONYQMXNOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)

![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)







![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)
